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C20H17N3O3S

Cat. No.: B8081651
M. Wt: 379.4 g/mol
InChI Key: OQLIYMMRFFMCEJ-UHFFFAOYSA-N
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Description

Contextualization within Relevant Chemical Classes

Compounds with the formula C20H17N3O3S are often explored within the context of specific heterocyclic classes known for their chemical reactivity and biological relevance.

Thiazolo[3,2-b]wikipedia.orguni.luidrblab.nettriazole Derivatives

One notable structural class associated with the molecular formula this compound is that of thiazolo[3,2-b] wikipedia.orguni.lunih.govtriazole derivatives. The thiazolo[3,2-b] wikipedia.orguni.lunih.govtriazole system is a fused bicyclic heterocycle containing sulfur and multiple nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives ajrconline.orgucm.es. For instance, the compound (5E)-5-[(2,3-dimethoxyphenyl)methylidene]-2-(4-methylphenyl)- wikipedia.orgidrblab.netthiazolo[3,2-b] wikipedia.orguni.lunih.govtriazol-6-one, which has the molecular formula this compound, contains this core structure uni.lu. Research in this area focuses on the synthesis and functionalization of this fused ring system to explore its chemical properties and potential applications ucm.esrsc.org.

Current Significance and Research Rationale for this compound

The current significance of this compound in academic research is primarily linked to the potential biological activities associated with its constituent heterocyclic scaffolds and structural motifs. Heterocycles containing sulfur and nitrogen atoms, such as thiazolo[3,2-b] wikipedia.orguni.lunih.govtriazoles, have demonstrated a wide spectrum of biological properties, including antimicrobial, anti-inflammatory, and anticancer activities ajrconline.orgucm.esnih.govnih.gov. The research rationale for studying compounds with the formula this compound stems from the opportunity to synthesize novel structures incorporating these promising scaffolds and to evaluate their biological potential. Studies aim to understand the relationship between the specific arrangement of atoms and functional groups in this compound isomers and their observed activities, guiding the rational design of new compounds with enhanced properties.

Overview of Existing Scholarly Literature on this compound

Scholarly literature on compounds with the molecular formula this compound exists within the broader context of research on thiazolo[3,2-b] wikipedia.orguni.lunih.govtriazoles, furan (B31954) and sulfonyl-containing heterocycles, and related heterocyclic systems ajrconline.orgucm.esrsc.orgnih.govtandfonline.com. While specific detailed studies focusing exclusively on every possible isomer of this compound may not be extensive, the literature covers the synthesis and properties of compounds containing the relevant core scaffolds ucm.esrsc.org. Research findings often include synthetic methodologies for constructing the thiazolo[3,2-b] wikipedia.orguni.lunih.govtriazole system and studies evaluating the preliminary biological activities of derivatives ucm.esnih.gov. Literature reviews on these heterocyclic classes consolidate existing knowledge and highlight areas for future investigation ajrconline.orgnih.govucsd.edumonash.edu. Studies may also involve computational approaches, such as molecular docking, to predict interactions with biological targets plos.orgwho.intscielo.org.mx.

Limited specific data on the biological activity of the compound (5E)-5-[(2,3-dimethoxyphenyl)methylidene]-2-(4-methylphenyl)- wikipedia.orgidrblab.netthiazolo[3,2-b] wikipedia.orguni.lunih.govtriazol-6-one (CID 606950-16-7) was readily available in the provided snippets. However, related research on thiazolo[3,2-b] wikipedia.orguni.lunih.govtriazoles indicates their evaluation for various biological effects, including anticancer activity nih.gov.

Elemental analysis data for this compound has been reported in some studies, providing empirical support for the molecular formula of synthesized compounds semanticscholar.orgfabad.org.trcore.ac.uk.

Elemental Analysis Data for this compound

SourceCalculated %CCalculated %HCalculated %NCalculated %SFound %CFound %HFound %NFound %S
fabad.org.tr63.314.5211.07-63.154.4111.07-
core.ac.uk63.314.5211.07-63.624.611.35-
semanticscholar.org63.314.5211.078.4563.264.5711.118.43

Predicted physicochemical properties for this compound (CID 606950-16-7) are also available in databases, providing insights into its potential behavior in biological systems and during synthesis.

Predicted Physicochemical Properties for this compound (CID 606950-16-7)

PropertyValueSource
Molecular Weight379.09906 Da uni.lu
Monoisotopic Mass379.09851 Da uni.lu
XlogP (predicted)4.6 uni.lu

Research efforts continue to explore the synthetic routes to access various this compound isomers and to comprehensively evaluate their chemical and biological profiles, contributing to the broader understanding of heterocyclic chemistry and its applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17N3O3S B8081651 C20H17N3O3S

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-(benzenesulfonyl)indole-2-carbonyl]-3-(dimethylamino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-22(2)14-16(13-21)20(24)19-12-15-8-6-7-11-18(15)23(19)27(25,26)17-9-4-3-5-10-17/h3-12,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLIYMMRFFMCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for C20h17n3o3s and Its Analogues

Established Synthetic Routes for C20H17N3O3S

Synthetic approaches to thiazolo[3,2-b] Current time information in Bangalore, IN.ucm.esrsc.orgtriazole derivatives often involve the cyclization of precursors containing the requisite nitrogen and sulfur atoms.

Visible-light-mediated reactions have emerged as environmentally benign and efficient methods for synthesizing various heterocyclic compounds, including thiazolo[3,2-b] Current time information in Bangalore, IN.ucm.esrsc.orgtriazoles. A reported method involves the catalyst-free reaction of α-bromodiketones, generated in situ from 1,3-diketones and N-bromosuccinimide (NBS), with 3-mercapto Current time information in Bangalore, IN.ucm.esrsc.orgtriazoles under visible light irradiation in aqueous conditions. ucm.esrsc.orgresearchgate.netresearchgate.net This protocol has been shown to afford thiazolo[3,2-b] Current time information in Bangalore, IN.ucm.esrsc.orgtriazole derivatives in excellent yields and with high regioselectivity. ucm.esrsc.org The use of water as a solvent and visible light as the energy source aligns with green chemistry principles, reducing the ecological footprint of the synthesis. ucm.esrsc.org

While one-pot and visible-light methods offer efficiency, the synthesis of complex thiazolo[3,2-b] Current time information in Bangalore, IN.ucm.esrsc.orgtriazole derivatives, especially those with intricate substitution patterns like this compound, may necessitate multistep synthetic pathways. These routes involve a sequence of discrete reactions, each with isolation and purification steps for intermediates, to build the desired fused heterocyclic scaffold. youtube.com This approach allows for greater control over the introduction of specific functional groups and the formation of complex molecular architectures. Multistep strategies are common in the synthesis of various fused heterocycles. arkat-usa.org For instance, the synthesis of thiazolo[3,2-b] Current time information in Bangalore, IN.ucm.esrsc.orgtriazole derivatives has been described through routes involving the formation of a thiazole (B1198619) ring onto a triazole structure by reacting 3-mercapto-1,2,4-triazoles with α-functionalized ketones or other suitable reactants, or by constructing the triazole ring onto a thiazole moiety. ucm.es

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling the outcome of chemical transformations.

Mechanistic studies, particularly for the visible-light-mediated cyclization of thiazolo[3,2-b] Current time information in Bangalore, IN.ucm.esrsc.orgtriazole derivatives, have provided insights into the reaction pathways. Radical initiating and trapping experiments have supported a free radical mechanism for the cyclization process. ucm.esrsc.orgresearchgate.net In this type of mechanism, the reaction proceeds through intermediates containing unpaired electrons (radicals), often initiated by light or other energy sources. The formation and subsequent reactions of these radical species dictate the reaction pathway and the structure of the final product.

Regioselectivity and stereoselectivity are critical aspects of organic synthesis, determining the precise structural outcome of a reaction. Regioselectivity refers to the preference for bond formation at a specific atom or site within a molecule where multiple reactive positions exist. youtube.commdpi.commasterorganicchemistry.comethz.ch Stereoselectivity, on the other hand, describes the preferential formation of one stereoisomer over others (e.g., enantiomers or diastereomers). youtube.commdpi.commasterorganicchemistry.comethz.ch

In the synthesis of thiazolo[3,2-b] Current time information in Bangalore, IN.ucm.esrsc.orgtriazole derivatives, achieving high regioselectivity is essential to obtain the desired fused ring system and avoid the formation of undesired isomers. The visible-light-mediated cyclization method, for instance, has been highlighted for its regioselective nature, yielding specific thiazolo[3,2-b] Current time information in Bangalore, IN.ucm.esrsc.orgtriazole isomers. ucm.esrsc.org The regioselectivity in such reactions can be influenced by the electronic and steric properties of the reactants and the reaction conditions. While stereoselectivity is less commonly discussed for the planar thiazolo[3,2-b] Current time information in Bangalore, IN.ucm.esrsc.orgtriazole core itself, it becomes relevant if the substituents on the core contain stereocenters or if the reaction mechanism involves steps that create new stereocenters. The control of both regioselectivity and stereoselectivity is paramount in the efficient and targeted synthesis of complex organic molecules. youtube.combeilstein-journals.org

Derivatization Strategies and Analogues Synthesis based on this compound Scaffold

Derivatization strategies for compounds with the formula this compound involve modifying a core molecular scaffold to generate a series of analogues. These modifications are typically aimed at exploring the impact of structural changes on physical, chemical, or biological properties, and are guided by various design principles.

One approach to synthesizing analogues based on a quinoline (B57606) scaffold with the formula this compound involves the reaction of a mercaptoquinoline derivative with a substituted chloroacetanilide. For instance, the synthesis of 2-(3-Cyano-6-methoxyquinolin-2-ylthio)-N-phenylacetamide (this compound, MW 379) has been reported through the reaction of 2-mercapto-6-methoxyquinoline-3-carbonitrile with chloroacetanilide in the presence of anhydrous sodium acetate (B1210297) in DMF ctdbase.org. Heating the reaction mixture facilitates the formation of the desired product ctdbase.org. This method allows for the synthesis of various analogues by simply changing the chloroacetanilide reactant, thereby modifying the aryl group attached to the acetamide (B32628) moiety ctdbase.org.

Another class of compounds with the formula this compound includes benzoxazole (B165842) derivatives, such as 2-Benzyl-5-(4-aminophenylsulfonamido)benzoxazole (this compound, MW 395.42). The synthesis of this scaffold and its analogues typically involves the formation of the benzoxazole core, followed by the introduction of the sulfonamide moiety. A general route involves preparing 5-amino-2-substituted benzoxazoles and then reacting them with a suitably substituted benzenesulfonyl chloride, followed by potential functional group transformations like nitro group reduction. This synthetic pathway allows for the creation of analogues by varying the substituent at the 2-position of the benzoxazole ring and by modifying the phenyl ring of the sulfonyl chloride.

Structural modifications can also involve incorporating different heterocyclic systems or linkers to tune properties like lipophilicity or to explore interactions with biological targets. For example, strategies might involve replacing linkers or incorporating different nitrogen-containing heterocycles.

Rational Design and Synthesis of Novel Hybrid Derivatives

Rational design plays a crucial role in the synthesis of novel hybrid derivatives based on existing scaffolds like those found in compounds with the this compound formula. This approach involves using structural information and understanding of desired properties to guide the design of new molecules.

Hybrid structures are created by combining elements from different pharmacophores or structural motifs. While specific examples of hybrid derivatives directly based on the this compound scaffold were not extensively detailed in the provided snippets, the principles of rational design for creating hybrid molecules are widely applicable in medicinal chemistry and organic synthesis. This often involves identifying key regions of a molecule that are important for its activity or interaction with a target and then designing new linkers or appended groups to create novel chemical entities.

For instance, rational design can involve structure-based approaches, where the three-dimensional structure of a target (e.g., a protein) interacting with a ligand is used to design new ligands with improved binding affinity or specificity. This can lead to the synthesis of hybrid molecules that combine favorable interaction elements from different known ligands. The synthesis of such hybrid derivatives often utilizes multi-component reactions or coupling strategies to efficiently assemble the complex structures.

Structural Modifications for Enhanced Academic Interest

Structural modifications are frequently undertaken in academic research to explore structure-activity relationships (SAR), develop new synthetic methodologies, or investigate the fundamental chemical properties of a scaffold. For compounds related to this compound, various modifications can be made to the core heterocyclic systems or the attached functional groups.

Modifications to the quinoline scaffold, as seen in the synthesis of 2-(3-Cyano-6-methoxyquinolin-2-ylthio)-N-phenylacetamide, can involve altering substituents on the quinoline ring or the phenyl ring of the acetamide ctdbase.org. The presence of functional groups like nitriles, methoxy (B1213986) groups, and thioethers provides sites for further chemical transformations ctdbase.org.

In the case of the benzoxazole scaffold, modifications can include varying the substituent at the 2-position of the benzoxazole or altering the substitution pattern on the phenyl ring of the sulfonamide moiety. The sulfonamide NH group offers a site for further derivatization. Exploring different substituents allows researchers to study their impact on the compound's properties and potential reactivity.

Academic interest also lies in developing efficient and novel synthetic routes to access these scaffolds and their analogues. This includes exploring one-pot reactions or utilizing specific catalysts to improve yields or reduce reaction steps. Structural characterization using techniques like NMR, MS, and elemental analysis is crucial for confirming the identity and purity of the synthesized compounds and their analogues ctdbase.org.

While specific detailed research findings on how each minute structural modification impacts a single property for this compound compounds were not extensively available in the provided snippets, the general methodologies described highlight the strategies employed in academic settings to systematically modify and study these types of heterocyclic compounds.

In-depth Analysis of this compound Awaits Specific Compound Data

A comprehensive and scientifically rigorous article detailing the advanced spectroscopic and crystallographic characterization of the chemical compound with the molecular formula this compound cannot be generated at this time. Extensive searches for a specific, publicly documented compound with this exact formula and a complete set of published analytical data—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—have not yielded a suitable candidate.

The generation of a thorough and accurate scientific article, as per the detailed outline requested, is contingent upon the availability of specific research findings for a well-characterized molecule. Without access to published data for a particular compound fitting the formula this compound, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy and detail.

The requested article outline, focusing on advanced characterization techniques, necessitates precise data points. This includes:

NMR Spectroscopy: Chemical shifts (δ), coupling constants (J), and multiplicity for ¹H NMR; chemical shifts for ¹³C NMR; and correlation data from 2D NMR experiments like HMBC and HMQC.

IR Spectroscopy: Specific absorption frequencies (cm⁻¹) corresponding to the functional groups present in the molecule.

Mass Spectrometry: The molecular ion peak (m/z) and a detailed analysis of the fragmentation pattern.

X-ray Crystallography: Unit cell dimensions, space group, and key bond lengths and angles that define the solid-state structure.

This type of detailed information is typically found in peer-reviewed scientific literature reporting the synthesis and characterization of new chemical entities. Should a specific compound name or a reference to a relevant scientific publication for a molecule with the formula this compound be provided, the generation of the requested detailed article would be feasible.

Advanced Spectroscopic and Crystallographic Characterization of C20h17n3o3s

Other Spectroscopic Techniques for Comprehensive Characterization (e.g., UV-Vis for chromophore analysis in related systems)

Beyond the foundational techniques of NMR, IR, and mass spectrometry, a deeper understanding of the electronic and photophysical properties of C20H17N3O3S and related compounds can be achieved through other spectroscopic methods. Ultraviolet-Visible (UV-Vis) spectroscopy, in particular, is a powerful tool for analyzing the chromophoric systems within these molecules.

The UV-Vis spectrum of a molecule provides information about the electronic transitions that occur when it absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. nih.gov For compounds like thiazole-based hydrazones, the absorption bands observed are typically associated with π → π* and n → π* transitions within the conjugated systems of the molecule. nih.gov The extended π-electron system, which often includes the thiazole (B1198619) ring, the hydrazone linkage (-C=N-NH-C=O), and any aromatic substituents, acts as a chromophore.

The solvent environment can also significantly influence the UV-Vis spectrum, a phenomenon known as solvatochromism. Many hydrazone-based chromophores exhibit positive solvatochromism, where the λmax shifts to longer wavelengths as the polarity of the solvent increases. acs.org This effect arises from the differential stabilization of the ground and excited states of the molecule by the solvent.

Detailed Research Findings:

In studies of related N-acylhydrazone derivatives, UV-Vis spectroscopy has been instrumental in characterizing their electronic properties. For instance, the UV spectra of certain 1-(4-methoxyphenyl)-1,2,3-triazole-4-carbohydrazide derivatives have been measured in various solvents to understand their electronic transitions. mdpi.com Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are often employed to simulate the UV-Vis spectra and assign the observed electronic transitions to specific molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The analysis of chromophores in thiazole-based hydrazones reveals that the core structure containing the conjugated system is responsible for the observed absorption bands. nih.govnih.gov The specific substitution patterns on the aryl rings can fine-tune the electronic properties and, consequently, the color and photophysical behavior of the compounds.

Data on UV-Vis Absorption for Related Hydrazone Systems:

To illustrate the type of data obtained from UV-Vis spectroscopy for chromophore analysis in systems structurally related to this compound, the following interactive table presents hypothetical, yet representative, absorption data for a series of N-acylhydrazone derivatives in different solvents. This data showcases the influence of solvent polarity and substituent effects on the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε).

CompoundSolventλmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
Reference Hydrazone Hexane35025,000
Ethanol36528,000
Acetonitrile36227,500
Derivative with Electron-Donating Group Hexane37530,000
Ethanol39033,000
Acetonitrile38732,500
Derivative with Electron-Withdrawing Group Hexane34023,000
Ethanol35226,000
Acetonitrile34825,500

This table contains representative data for illustrative purposes and does not correspond to a specific compound with the formula this compound.

This comprehensive characterization, combining various spectroscopic techniques, is crucial for establishing the structure-property relationships that govern the behavior of these complex organic molecules.

Molecular Mechanism of Action Studies for C20h17n3o3s

Identification and Validation of Biological Targets

This section would have detailed the experimental processes used to identify the specific biological molecules with which C20H17N3O3S interacts to exert its effects.

Enzyme Target Identification and Inhibition Mechanisms (e.g., VEGFR2 tyrosine kinase inhibition)

Research in this area would have likely involved biochemical assays to screen the compound against a panel of kinases. A hypothetical data table might have looked like this:

Kinase TargetIC₅₀ (nM)Assay Type
VEGFR2Data not availableKinase activity assay
EGFRData not availableKinase activity assay
PDGFRβData not availableKinase activity assay

This table is for illustrative purposes only, as no experimental data for this compound has been published.

The mechanism of inhibition, whether competitive, non-competitive, or allosteric, would also have been discussed based on kinetic studies.

Receptor Interaction Studies and Binding Affinities

This subsection would have presented findings from studies such as radioligand binding assays or surface plasmon resonance to quantify the affinity of this compound for its target receptors. Key parameters like the dissociation constant (Kd) would have been central to this discussion.

Detailed Elucidation of Molecular and Cellular Pathways Affected by this compound

Here, the focus would have shifted from direct molecular interactions to the broader consequences of these interactions within the cell.

Investigation of Initial Cellular Responses

This would involve detailing the immediate effects of the compound on cells, such as changes in protein phosphorylation, ion flux, or second messenger signaling, typically investigated using techniques like Western blotting or cellular imaging.

Analysis of Interferences with Key Biological Processes (e.g., cell proliferation pathways)

The long-term effects on cellular functions, particularly cell division and survival, would be the focus. Data from cell viability assays (e.g., MTT or CCK-8) would be presented, potentially in a format similar to the table below:

Cell LineTreatment DurationGI₅₀ (µM)
HUVECData not availableData not available
A549Data not availableData not available
MCF-7Data not availableData not available

This table is for illustrative purposes only, as no experimental data for this compound has been published.

Computational Chemistry and Molecular Modeling in Mechanism Studies

This final section would have described how computational tools were used to predict and rationalize the experimental findings. Molecular docking studies could predict the binding mode of this compound within the active site of a target protein like VEGFR2. Molecular dynamics simulations could provide insights into the stability of the compound-protein complex and the key interactions governing the binding.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a potential drug molecule (ligand) might interact with a target protein.

A typical molecular docking study for this compound would involve:

Target Identification: Selecting one or more protein targets that are hypothesized to be modulated by the compound.

Binding Site Prediction: Identifying the most likely binding pocket on the target protein.

Docking and Scoring: Virtually placing the this compound molecule into the binding site in multiple conformations and using a scoring function to estimate the binding affinity for each pose.

The results would typically be presented in a data table summarizing key interactions.

Interactive Data Table: Hypothetical Molecular Docking Results for this compound (Note: The following data is illustrative and not based on actual research.)

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Protein Kinase X-9.5LYS-78, GLU-95Hydrogen Bond
PHE-152Pi-Pi Stacking
Protease Y-8.2ASP-30, ARG-188Salt Bridge
ILE-107Hydrophobic

Without specific studies, the binding affinities and interacting residues for this compound remain unknown.

Molecular Dynamics Simulations for Binding Conformation and Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. This provides a more realistic view of the interaction in a simulated physiological environment.

An MD simulation for a this compound-protein complex would analyze:

Flexibility of Residues: Identifying which parts of the protein become more or less flexible upon ligand binding, measured by Root Mean Square Fluctuation (RMSF).

Binding Free Energy Calculations: More rigorous methods to estimate the binding affinity, such as MM/PBSA or MM/GBSA.

These findings would offer insights into the stability and durability of the predicted interaction.

Interactive Data Table: Hypothetical Molecular Dynamics Simulation Parameters for a this compound-Protein Complex (Note: The following data is illustrative and not based on actual research.)

Simulation ParameterValueInterpretation
Simulation Time100 nsDuration of the simulation.
Average RMSD (Ligand)1.2 ÅIndicates stable binding of the ligand.
Average RMSD (Protein)2.5 ÅSuggests the protein maintains its overall fold.
Key Hydrogen Bond Occupancy> 80%Shows persistent hydrogen bonding interactions.

As no such simulations have been published for this compound, the specifics of its binding conformation and stability are yet to be determined.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of C20h17n3o3s and Its Analogues

Elucidation of Key Structural Features Critical for Biological Activity

SAR studies aim to identify the specific parts of a molecule that are essential for its biological activity. For compounds acting as NPY Y5 receptor antagonists, the key structural features influencing binding affinity and efficacy have been explored through the synthesis and evaluation of various analogues kyushu-u.ac.jp.

Based on research into related benzimidazole (B57391) derivatives as NPY Y5 receptor antagonists, a pharmacophore model has been proposed. This model highlights the importance of specific moieties for effective receptor binding kyushu-u.ac.jp. A crucial feature identified is the presence of an SO2 moiety kyushu-u.ac.jp. Additionally, an acidic N-H group and terminal lipophilic groups are considered important components of the pharmacophore kyushu-u.ac.jp. Comparisons between active analogues and less active or inactive compounds help to pinpoint the structural elements that contribute significantly to the desired biological effect. For instance, structural comparisons have been made between active compounds and known antagonists like Velneperit to understand shared and unique pharmacophoric features kyushu-u.ac.jp.

Impact of Specific Functional Group Modifications on Potency and Selectivity Profiles

Modifications to functional groups within the core structure of C20H17N3O3S and its analogues can have a profound impact on their potency and selectivity. Studies involving the introduction of different substituents on various parts of the molecule, such as the central phenyl ring in related benzimidazole structures, have demonstrated how these changes influence physicochemical properties like molecular planarity and lipophilicity, which in turn affect biological activity and potentially selectivity towards different receptor subtypes or off-targets like CYP450 enzymes kyushu-u.ac.jpnih.gov.

Research indicates that the nature and position of substituents can significantly alter cytotoxic properties in related compound series mdpi.com. For example, in studies on benzothiazole-phenyl analogues, trifluoromethyl groups on aromatic rings were tolerated by target enzymes when placed at ortho and para positions, although their impact on metabolic stability varied nih.gov. While specific detailed data tables for this compound and its direct analogues regarding functional group modifications and their precise impact on potency and selectivity were not extensively detailed in the provided search results, the general principles observed in SAR studies of related chemical classes, such as oxazolidinones or benzothiazole (B30560) derivatives, underscore the critical role of functional group variations nih.govkcl.ac.uk. These studies often involve synthesizing a series of analogues with systematic modifications and evaluating their biological activity to establish clear relationships.

Development and Validation of Predictive QSAR Models for Analogues

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the chemical structure of compounds and their biological activity neovarsity.orgchemmethod.com. The development and validation of predictive QSAR models for analogues of this compound can help in predicting the activity of new, untested compounds and guide the design of more potent derivatives neovarsity.orgchemmethod.com.

The general workflow for developing a QSAR model involves several steps: curating a dataset of molecules with known biological activities, calculating molecular descriptors that represent various physicochemical and structural properties, selecting the most relevant descriptors, building a predictive model using statistical or machine learning techniques, and validating the model's performance neovarsity.orgcore.ac.uk. Methods such as Multiple Linear Regression (MLR), Multiple Non-Linear Regression (MNLR), and Artificial Neural Networks (ANN) are commonly used for model building chemmethod.com.

Validation is a critical step to ensure the model's reliability. This is often performed using internal validation methods like leave-one-out cross-validation and external validation with a separate test set of compounds neovarsity.orgchemmethod.com. Statistical parameters such as R² (coefficient of determination), Q² (cross-validated R²), and RMSE (Root Mean Square Error) are used to evaluate the model's goodness-of-fit, robustness, and predictive power neovarsity.org. While specific QSAR model details for this compound and its direct analogues were not provided, the principles of QSAR modeling are broadly applicable to such series of compounds to correlate structural features with NPY Y5 receptor antagonist activity chemmethod.comijpsr.com.

Application of Fragment-Based and Scaffold Hopping Approaches in SAR Studies

Fragment-based drug discovery (FBDD) and scaffold hopping are valuable strategies employed in SAR studies to identify novel lead compounds and explore diverse chemical space biosolveit.defrontiersin.orguniroma1.it. FBDD involves screening small, low-molecular-weight fragments that bind weakly to a biological target and then growing or linking these fragments to develop more potent molecules biosolveit.defrontiersin.org. This approach can provide insights into key binding interactions and inform subsequent compound design biosolveit.dedovepress.com.

Scaffold hopping, on the other hand, aims to replace the core structure (scaffold) of a known active compound with a structurally different one while retaining similar biological activity uniroma1.itredheracles.net. This can lead to the discovery of novel chemotypes with potentially improved properties, such as pharmacokinetics, metabolic stability, or intellectual property advantages uniroma1.itredheracles.net. Computational methods, including virtual screening and de novo design, are often used in scaffold hopping endeavors nih.gov.

The application of these approaches in the study of this compound analogues would involve identifying key fragments responsible for binding to the NPY Y5 receptor or exploring alternative core structures that can maintain or enhance the desired antagonist activity kyushu-u.ac.jpnih.gov. These methods complement traditional SAR by providing strategies for significant structural departures from initial hits while focusing on preserving essential interactions with the biological target redheracles.net.

Preclinical Pharmacological Activity and Biological Evaluation of C20h17n3o3s

In Vitro Biological Activity Assessments

Comprehensive searches for the in vitro biological activity of C20H17N3O3S did not yield specific findings for the following assessments:

Anticancer Activity in Specific Cancer Cell Lines (e.g., HepG2, PaCa2, MCF7)

No specific studies detailing the in vitro anticancer activity of this compound against HepG2 (human liver cancer), PaCa2 (human pancreatic cancer), or MCF7 (human breast cancer) cell lines were found in the available literature.

Antimicrobial Efficacy against Bacterial and Fungal Strains

Information regarding the in vitro antimicrobial efficacy of this compound against specific bacterial and fungal strains is not currently available in published research.

Antiviral Properties (e.g., against SARS-CoV-2, HCV)

There are no specific studies available that report on the in vitro antiviral properties of the compound this compound against viruses such as SARS-CoV-2 or Hepatitis C virus (HCV).

Antitubercular Activity against Mycobacterial Strains

Data on the in vitro antitubercular activity of this compound against various mycobacterial strains is not present in the reviewed scientific literature.

Enzyme Inhibitory Profiles and Selectivity (e.g., VEGFR2 tyrosine kinase, InhA enzyme)

Specific data on the enzyme inhibitory profile of this compound, including its activity and selectivity against VEGFR2 tyrosine kinase or the InhA enzyme, could not be located in the available research.

In Vitro Cellular Mechanism Studies

Due to the absence of primary research on the biological activities of this compound, there are consequently no in vitro studies available that elucidate its cellular mechanisms of action.

Cell Cycle Analysis and Apoptosis Induction Studies

Research into the cellular effects of GW4064 has demonstrated its capacity to interfere with the cell division cycle and promote apoptosis, or programmed cell death, in various cancer cell lines.

In studies involving colorectal cancer (CRC) cells, GW4064 was found to inhibit cell proliferation in a dose-dependent manner. Flow cytometry analysis revealed that the compound blocks the cell cycle at the G2 phase. This disruption of the normal cell cycle progression is a key mechanism for inhibiting tumor growth. Furthermore, GW4064 was shown to be a potent inducer of apoptosis in these cells. The half-maximal inhibitory concentrations (IC50) for the CRC cell lines HCT116 and CT26 were determined to be 6.9 μM and 6.4 μM, respectively.

Similar pro-apoptotic effects have been observed in other cancer types. In cervical cancer cells, treatment with GW4064 promoted apoptosis in a dose-dependent manner. Studies on breast cancer cell lines, including MCF-7 and MDA-MB-468, also showed that GW4064 induces apoptosis, characterized by nuclear condensation, a hallmark of this form of cell death.

Effects of GW4064 on Cell Cycle and Apoptosis
Cell LineCancer TypeEffectConcentration / IC50Reference
HCT116Colorectal CancerG2 phase block and Apoptosis induction6.9 μM (IC50)
CT26Colorectal CancerG2 phase block and Apoptosis induction6.4 μM (IC50)
HelaCervical CancerApoptosis inductionDose-dependent (1, 3, and 5 µM tested)
SihaCervical CancerApoptosis inductionDose-dependent (1 and 3 µM tested)
MCF-7Breast CancerApoptosis induction (nuclear condensation)Concentration-dependent (10 and 30 μmol/L tested)
MDA-MB-468Breast CancerApoptosis induction (nuclear condensation)Concentration-dependent (10 and 30 μmol/L tested)

Investigation of Anti-angiogenic Properties

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The potential of GW4064 to modulate this process has been investigated, revealing inhibitory effects on key signaling molecules involved in angiogenesis.

In a study using a lipopolysaccharide (LPS)-induced inflammation model in mice, which involves an angiogenic response, administration of GW4064 was found to significantly decrease the protein levels of several crucial pro-angiogenic factors. These factors include Vascular Endothelial Growth Factor (VEGF) and its receptor, Vascular Endothelial Growth Factor Receptor 1 (VEGFR1). VEGF signaling is a primary driver of angiogenesis in many pathological conditions, including cancer.

In addition to its effects on the VEGF axis, GW4064 treatment also reduced the levels of other important molecules that facilitate new blood vessel formation and cell adhesion, such as Intercellular Adhesion Molecule (ICAM), Vascular Cell Adhesion Molecule (VCAM), and Matrix Metallopeptidase 9 (MMP9). MMP9 is an enzyme that degrades the extracellular matrix, a necessary step for endothelial cells to migrate and form new vessels. The study demonstrated that these anti-angiogenic effects were dependent on the activation of the Farnesoid X Receptor (FXR), as the effects were not observed in FXR-knockout mice.

Effects of GW4064 on Angiogenesis-Related Protein Levels
Target MoleculeFunction in AngiogenesisObserved Effect of GW4064Reference
VEGFKey signaling protein stimulating vasculogenesis and angiogenesisDecreased protein levels
VEGFR1Receptor for VEGF, modulates VEGF signalingDecreased protein levels
VCAMVascular cell adhesion molecule, involved in cell-cell interactionsDecreased protein levels
ICAMIntercellular adhesion molecule, involved in cell adhesion and signalingDecreased protein levels
MMP9Matrix metallopeptidase, degrades extracellular matrix to allow cell migrationDecreased protein levels

Potential Research Applications and Future Directions for C20h17n3o3s in Chemical Biology

Development of C20H17N3O3S as a Lead Scaffold for Novel Compound Design and Optimization

The compound with the molecular formula this compound has been synthesized and evaluated for certain biological activities, suggesting its potential as a starting point or lead scaffold for the design and optimization of novel compounds. One study describes the synthesis of a compound with the formula this compound in the context of developing dual inhibitors of Hepatitis C Virus (HCV) and Hepatocellular Carcinoma (HCC). This compound was synthesized as part of a series of novel compounds derived from benzofuran (B130515) and thiazolidinone scaffolds scitoys.com.

The synthesis involved the reaction of a thiazolidinone derivative with isatin, leading to the unexpected formation of the compound with the formula this compound scitoys.com. Analytical techniques such as IR, 1H-NMR, and LC-MS were used for characterization, and elemental analysis data were reported, confirming the molecular formula this compound scitoys.com.

The identification and optimization of lead compounds are crucial steps in drug discovery. A lead compound possesses biological activity against a drug target and serves as a basis for structural modifications to improve properties such as potency, selectivity, solubility, and stability. The fact that this compound was synthesized and tested for biological activity (as discussed in the next section) indicates its consideration as a potential lead scaffold or a derivative of a lead scaffold in the development of new therapeutic agents. Further research could explore modifications to the structure of this compound to generate a library of analogs with enhanced biological profiles.

Integration of this compound into Advanced Drug Discovery Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery where the properties of a lead compound are refined to enhance its therapeutic potential and safety profile. This involves the synthesis and characterization of the lead compound and its derivatives, followed by rigorous testing using various in silico, in vitro, and in vivo approaches.

The compound with the formula this compound was evaluated for its in vitro activity against HCV and the HCC HepG2 cell line scitoys.com. This evaluation is a component of lead optimization, aiming to assess the compound's efficacy against specific biological targets or disease models. The study reported that compounds including this compound were screened for their potential in vitro activity scitoys.com. While the specific activity data for the compound precisely matching this compound would be needed for a detailed discussion of its role in lead optimization strategies, its inclusion in such a study highlights its potential relevance in the drug discovery pipeline for HCV and HCC. Lead optimization strategies often involve assessing potency, selectivity, and preliminary toxicity, among other properties.

Exploration of this compound through Multi-Omics and Systems Biology Approaches

Multi-omics and systems biology approaches involve the integration of data from multiple levels of biological organization, such as genomics, transcriptomics, proteomics, and metabolomics, to gain a holistic understanding of biological systems and disease processes. These approaches are increasingly used in chemical biology and drug discovery to identify drug targets, understand mechanisms of action, and predict therapeutic responses.

Q & A

Q. What are the established synthetic routes for C20_{20}20​H17_{17}17​N3_{3}3​O3_{3}3​S, and how can researchers validate purity and yield?

The synthesis of C20_{20}H17_{17}N3_{3}O3_{3}S typically involves condensation reactions, such as the formation of pyrimidine derivatives. For example, one method uses 2-(benzylthio)-4-(3,4,5-trimethoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, with characterization via 1^1H NMR, elemental analysis, and HRMS to confirm structure and purity . Researchers should employ iterative recrystallization and chromatographic techniques (e.g., HPLC) to optimize yield and purity, ensuring alignment with theoretical calculations (e.g., Anal. Calcd. vs. Found values).

Q. Which spectroscopic techniques are critical for characterizing C20_{20}20​H17_{17}17​N3_{3}3​O3_{3}3​S, and how should data discrepancies be addressed?

Key techniques include:

  • 1^1H NMR : To confirm proton environments and substituent positions.
  • HRMS : For exact mass validation (e.g., [M+H]+: 380.1069 vs. 380.1079 observed) .
  • Elemental Analysis : To verify stoichiometry (e.g., C 63.31% vs. 63.25% found).
    Discrepancies in spectral data (e.g., unexpected splitting in NMR) require cross-validation with computational modeling (DFT) or alternative techniques like X-ray crystallography. Transparent reporting of experimental conditions (e.g., solvent, temperature) is essential to identify methodological biases .

Q. How should researchers design preliminary experiments to assess the reactivity of C20_{20}20​H17_{17}17​N3_{3}3​O3_{3}3​S?

Begin with small-scale reactions under controlled conditions (e.g., inert atmosphere, varying solvents) to test stability and reactivity. Use kinetic studies (e.g., UV-Vis spectroscopy) to monitor reaction progress. Document raw data in appendices and processed data in the main text to ensure reproducibility . Pilot experiments should prioritize safety protocols for handling sulfur-containing compounds, referencing Material Safety Data Sheets (MSDS) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for C20_{20}20​H17_{17}17​N3_{3}3​O3_{3}3​S?

Contradictions often arise from approximations in computational models (e.g., solvent effects ignored in DFT). Address this by:

  • Iterative Refinement : Adjust computational parameters (e.g., solvation models) to better match experimental conditions.
  • Sensitivity Analysis : Identify which variables (e.g., bond angles, charge distribution) most affect outcomes.
  • Triangulation : Use multiple methods (e.g., NMR, IR, and Raman spectroscopy) to cross-validate results .
    Report uncertainties in both computational and experimental data, emphasizing limitations in methodology .

Q. What strategies optimize the synthetic yield of C20_{20}20​H17_{17}17​N3_{3}3​O3_{3}3​S while minimizing side products?

  • DoE (Design of Experiments) : Systematically vary reaction parameters (temperature, catalyst loading) to identify optimal conditions.
  • In Situ Monitoring : Use techniques like FTIR or GC-MS to detect intermediates and adjust conditions dynamically.
  • Green Chemistry Principles : Substitute hazardous solvents (e.g., DMF) with safer alternatives (e.g., ethanol/water mixtures) to improve sustainability without sacrificing yield .
    Include contingency plans for scaling reactions (e.g., heat transfer limitations) in experimental design .

Q. How should multi-method data (e.g., spectroscopic, crystallographic, and computational) be integrated to build a robust structural model of C20_{20}20​H17_{17}17​N3_{3}3​O3_{3}3​S?

  • Data Fusion : Use software tools (e.g., Mercury for crystallography, Gaussian for DFT) to overlay and compare structural outputs.
  • Principal Contradiction Analysis : Identify the most influential data subset (e.g., crystallographic data vs. NMR) driving conclusions, and justify its dominance .
  • Uncertainty Quantification : Report confidence intervals for each method (e.g., R-factors in crystallography, RMSD in DFT) to highlight reliability .

Methodological Guidelines

Q. Table 1: Key Analytical Parameters for C20_{20}H17_{17}N3_{3}O3_{3}S

TechniqueCritical ParametersCommon Pitfalls
1^1H NMRSolvent peaks, integration accuracyOverlapping signals; incomplete deuteration
HRMSCalibration standards, ionization efficiencyAdduct formation; matrix effects
Elemental AnalysisCombustion efficiency, sample homogeneityMoisture absorption; incomplete oxidation

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.